![molecular formula C9H9NO3 B189771 3,4-Dihydroxycinnamamide CAS No. 1202-41-1](/img/structure/B189771.png)
3,4-Dihydroxycinnamamide
Overview
Description
3,4-Dihydroxycinnamamide is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by other names such as (E)-3-(3,4-dihydroxyphenyl)prop-2-enamide .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxycinnamamide includes a cinnamoyl nucleus . The InChI key for the compound is ZINBYEVHNDIYBV-DUXPYHPUSA-N . The compound has a computed Canonical SMILES of C1=CC(=C(C=C1C=CC(=O)N)O)O .
Physical And Chemical Properties Analysis
3,4-Dihydroxycinnamamide has a molecular weight of 179.17 g/mol . It has a computed XLogP3 of 0.5, a Hydrogen Bond Donor Count of 3, and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 179.058243149 g/mol . The Topological Polar Surface Area of the compound is 83.6 Ų .
Scientific Research Applications
Application in Protein Kinase Inhibition : 4-Hydroxycinnamamide derivatives, closely related to 3,4-Dihydroxycinnamamide, have been identified as potent and specific inhibitors of tyrosine-specific protein kinase activity, particularly in the epidermal growth factor (EGF) receptor. These derivatives show selective inhibition without affecting other protein kinases or enzymes like Na+/K+-ATPase or 5'-nucleotidase (Shiraishi et al., 1987).
Antioxidant and Exercise Tolerance : 3,4-Dihydroxycinnamic acid has shown high antioxidant potential. A study revealed that administration of this compound to animals resulted in increased exercise tolerance, reduced blood lactate levels, and decreased markers of hepatic oxidation, without affecting blood glucose and antioxidant enzymes (Novaes et al., 2012).
Synthesis Applications : Research has explored the synthesis of various derivatives and compounds containing 3,4-dihydroxycinnamyl moieties. For instance, a novel and rapid method for synthesizing aliphatic polyamide dendrimers containing the 3,4-dialkoxyhydrocinnamamide structure has been developed (Ito et al., 2012).
Anticancer Potential : N-Hydroxycinnamamide derivatives have been studied for their anticancer potential against breast cancer cell lines. Certain derivatives showed significant activity, promoting DNA fragmentation and inducing apoptosis in cancer cells (Shukla et al., 2018).
Chemical Stabilization in Alkaline Media : Compounds containing a 3,4-dihydroxycinnamyl moiety can be stabilized in alkaline solutions using Sodium borohydride, which is crucial for determining their alkaline spectra and increasing yield in synthesis processes involving alkaline solutions (Schroeder, 1967).
Inhibition of Corrosion : Praseodymium 4-hydroxycinnamate, related to 3,4-Dihydroxycinnamamide, has been investigated as a novel corrosion inhibitor for steel in NaCl solutions, exhibiting effectiveness in both CO2-containing and naturally-aerated systems (Nam et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINBYEVHNDIYBV-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxycinnamamide | |
CAS RN |
332079-35-3 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-propenamide, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332079353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-DIHYDROXYPHENYL)-2-PROPENAMIDE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW58J8PI03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.